4-Biphenylethylamine, hydrochloride

Description

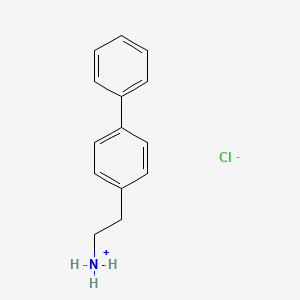

4-Biphenylethylamine hydrochloride is an aromatic amine salt consisting of a biphenyl moiety substituted with an ethylamine group at the para position, stabilized as a hydrochloride salt. Its molecular formula is C₁₄H₁₅N·HCl, with a molecular weight of 233.5 g/mol. The biphenyl group imparts significant hydrophobicity, while the hydrochloride salt enhances aqueous solubility. This compound is primarily utilized in pharmaceutical research and organic synthesis as a precursor or intermediate, though specific applications are less documented compared to its structural analogs .

Properties

IUPAC Name |

2-(4-phenylphenyl)ethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWAKNWMCINLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17027-69-9 | |

| Record name | 4-Biphenylethylamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reductive Amination of Biphenyl Ketones

Reductive amination represents a cornerstone in the synthesis of primary amines, including 4-biphenylethylamine. This method involves the condensation of 4-biphenylacetaldehyde with ammonia or ammonium salts, followed by reduction using agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of palladium catalysts. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.

Key Conditions :

-

Solvent: Methanol or ethanol for optimal solubility.

-

Temperature: 25–60°C, depending on the reducing agent.

-

Catalysts: Pd/C or Raney nickel for hydrogenation.

The hydrochloride salt is obtained by treating the free base with hydrochloric acid, yielding a purity >95% after recrystallization.

Nitrile Reduction Pathway

Another prevalent method involves the reduction of 4-biphenylacetonitrile to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is typically employed under anhydrous conditions, facilitating the conversion of the nitrile group to a primary amine.

Reaction Steps :

-

Nitrile Synthesis : 4-Biphenylmethyl bromide is reacted with sodium cyanide (NaCN) in dimethylformamide (DMF) to form 4-biphenylacetonitrile.

-

Reduction : The nitrile is reduced with LiAlH₄ in tetrahydrofuran (THF) at reflux (66°C).

-

Salt Formation : The amine is precipitated as the hydrochloride salt using HCl gas in diethyl ether.

This route achieves yields of 70–80%, though it requires careful handling of pyrophoric reagents.

Grignard Reagent-Based Synthesis

The Grignard reaction offers an alternative pathway, particularly for introducing the biphenyl group. In this approach, 4-bromobiphenyl is reacted with magnesium to form the Grignard reagent, which is then quenched with acetonitrile to yield 4-biphenylacetonitrile. Subsequent reduction follows the nitrile pathway described above.

Advantages :

-

High regioselectivity for biphenyl group incorporation.

-

Scalability for industrial production.

Challenges :

-

Sensitivity to moisture and oxygen, necessitating inert atmospheres.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Batch reactors equipped with reflux condensers and temperature control systems are standard. Key considerations include:

-

Catalyst Recycling : Palladium-based catalysts are recovered via filtration and reused to minimize costs.

-

Solvent Recovery : Methanol and THF are distilled and recycled, reducing environmental impact.

-

Quality Control : In-line HPLC monitors reaction progress, ensuring >99% purity in the final product.

Purification and Characterization

Crystallization and Filtration

The crude hydrochloride salt is purified via recrystallization from hot ethanol, yielding needle-like crystals. Filtration under reduced pressure removes residual solvents.

Spectroscopic Analysis

-

NMR : NMR (400 MHz, D₂O): δ 7.6–7.2 (m, 9H, aromatic), 3.1 (t, 2H, CH₂NH₂), 2.8 (t, 2H, CH₂Ph).

-

Mass Spectrometry : ESI-MS m/z 213.1 [M+H], confirming molecular weight.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Reductive Amination | 75–85% | >95% | Moderate | High |

| Nitrile Reduction | 70–80% | 90–95% | Low | Moderate |

| Grignard Reaction | 65–75% | 85–90% | High | Low |

Key Findings :

-

Reductive amination offers the best balance of yield and scalability.

-

Nitrile reduction is cost-effective but requires stringent safety protocols.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-reduction or dimerization, are mitigated by:

-

Temperature Modulation : Maintaining reactions below 60°C.

-

Catalyst Poisoning : Adding small quantities of quinoline to suppress undesired pathways.

Environmental Considerations

Green chemistry principles are integrated via:

-

Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME), a safer alternative.

-

Waste Minimization : Catalytic hydrogenation reduces reliance on stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylethylamine, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

- Oxidation products include biphenyl ketones and carboxylic acids.

- Reduction products include biphenyl alcohols.

- Substitution products include halogenated biphenyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Central Nervous System Stimulant

4-Biphenylethylamine hydrochloride exhibits stimulant properties, making it a subject of interest in the development of drugs aimed at treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that compounds in this class can enhance neurotransmitter release, particularly dopamine and norepinephrine, leading to increased alertness and cognitive function .

1.2 Antimicrobial Agent

Recent studies have highlighted the antimicrobial potential of phenethylamines, including 4-biphenylethylamine hydrochloride. It has been investigated as an additive in food processing to inhibit microbial growth, thus extending shelf life and ensuring food safety. A study demonstrated that β-phenylethylamine hydrochloride (a closely related compound) effectively reduced bacterial counts in food products .

Industrial Applications

2.1 Synthesis of Specialty Chemicals

The compound serves as an intermediate in the synthesis of various specialty chemicals, including agrochemicals and pharmaceuticals. Its biphenyl structure allows for further functionalization, enabling the production of complex organic molecules with specific properties tailored for industrial applications.

2.2 Polymer Chemistry

In polymer chemistry, 4-biphenylethylamine hydrochloride can be utilized as a curing agent or hardener for epoxy resins. Its presence enhances the mechanical properties and thermal stability of the resulting polymers, making them suitable for high-performance applications .

Research Applications

3.1 Neuropharmacological Studies

Research involving 4-biphenylethylamine hydrochloride has contributed to the understanding of neuropharmacology, particularly in studying its effects on mood regulation and cognitive enhancement. Case studies have shown promising results in animal models where administration led to improved performance in tasks requiring attention and memory retention .

3.2 Toxicological Assessments

Toxicological research has also been conducted to evaluate the safety profile of 4-biphenylethylamine hydrochloride. Studies indicate that while it exhibits some toxicity at high doses, its therapeutic window is sufficiently wide for potential clinical applications .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | CNS stimulant for ADHD | Enhances neurotransmitter release |

| Food Industry | Antimicrobial agent | Reduces bacterial counts in food products |

| Industrial Chemistry | Intermediate for specialty chemicals | Facilitates synthesis of complex organic molecules |

| Polymer Chemistry | Curing agent for epoxy resins | Improves mechanical properties and thermal stability |

| Neuropharmacology | Cognitive enhancement studies | Improved performance in attention tasks |

| Toxicology | Safety assessments | Identified therapeutic window |

Mechanism of Action

The mechanism of action of 4-Biphenylethylamine, hydrochloride involves its interaction with specific molecular targets. It is known to bind to trace amine-associated receptors (TAARs), which are involved in the regulation of monoamine neurotransmitters such as dopamine and serotonin . This interaction can modulate neurotransmitter release and uptake, influencing various physiological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-biphenylethylamine hydrochloride with four analogs:

Q & A

Q. Which formulation strategies improve solubility and bioavailability in preclinical studies?

- Methodology : Co-crystallization with biocompatible ligands (e.g., cyclodextrins) or nanoemulsion systems enhance solubility. Fast-dissolving tablet formulations, as seen with hydroxyzine hydrochloride, use disintegrants like crospovidone and pH-dependent release matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.